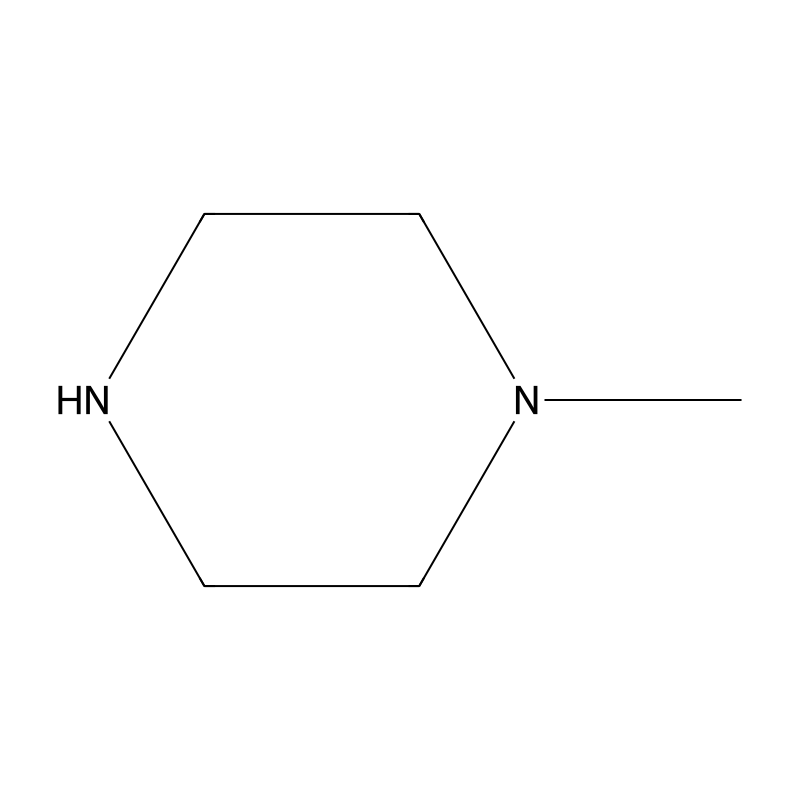

1-Methylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Building Block for Pharmaceutical Synthesis

1-Methylpiperazine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) []. Its amine functional groups allow for further chemical modifications, making it valuable in creating diverse pharmaceutical compounds. Some notable examples of APIs synthesized using 1-methylpiperazine include:

- Ofloxacin: A broad-spectrum antibiotic [].

- Rifampicin: An antibiotic used to treat tuberculosis [].

- Clozapine: An antipsychotic medication [].

- Sildenafil: Commonly known as Viagra, used for treating erectile dysfunction [].

- Trifluoperazine: An antipsychotic medication [].

- Zopiclone: A sleep medication [].

Other Applications in Research

Beyond its role in pharmaceutical synthesis, 1-Methylpiperazine finds use in other areas of scientific research:

- Mimic template in material science: It acts as a template for the preparation of molecularly imprinted microspheres used in various separation and purification processes [].

- Generation of stationary phases: It is used in the generation of difunctional strong anion-exchange stationary phases employed in chromatography [].

1-Methylpiperazine is a cyclic organic compound belonging to the piperazine family, characterized by a methyl group attached to the nitrogen atom of the piperazine ring. It appears as a colorless liquid with a distinct amine-like odor and is soluble in water and various organic solvents. The compound has a melting point of approximately -18°C and a boiling point ranging from 150°C to 152°C, with a density of 0.862 g/cm³ at 25°C. Its basicity, attributed to the secondary amine group, allows it to participate in various

1-Methylpiperazine exhibits reactivity typical of secondary amines, engaging in nucleophilic substitution, acylation, and alkylation reactions. It can act as a building block for synthesizing more complex molecules. For instance, it is involved in the formation of pharmaceutical compounds such as cyclizine and sildenafil through various synthetic pathways. Additionally, it can react with strong oxidizing agents or acids under specific conditions .

1-Methylpiperazine can be synthesized through several methods. One notable approach involves an aminolysis reaction where di-methyl oxalate reacts with N-methylethylenediamine to form an intermediate, which is then hydrogenated using Raney nickel as a catalyst at elevated temperatures (150-200°C) and pressures (3.0-5.0 MPa). This method is praised for its economic viability and environmental friendliness due to high conversion rates (98.34%) and selectivity (96.72%) with minimal by-products . Other synthesis routes include treating 1,4-dimethylpiperazine with Raney nickel or reacting diethanolamine with methylamine under high pressure .

Uniqueness of 1-Methylpiperazine

What sets 1-methylpiperazine apart from these similar compounds is its specific reactivity profile and applications in both pharmaceuticals and corrosion inhibition. Its ability to enhance bioactive compounds for therapeutic purposes further distinguishes it from other piperazines, showcasing its unique role in medicinal chemistry .

Research into the interaction studies of 1-methylpiperazine indicates its capacity to form complexes with various metal ions, enhancing its application as a corrosion inhibitor. Furthermore, studies have shown that it can interact with biological systems, potentially influencing metabolic pathways relevant to drug development and toxicity assessments .

Classical Synthetic Routes

Piperazine Methylation Approaches

The direct methylation of piperazine represents one of the foundational approaches for synthesizing 1-methylpiperazine [3]. The classical method involves treating piperazine hexahydrate with hydrochloric acid at elevated temperatures of 45°C, followed by the dropwise addition of a mixture containing formic acid and formaldehyde [3]. This reaction proceeds through a reductive methylation mechanism where the formaldehyde serves as the methylating agent and formic acid acts as the reducing agent [3].

The reaction conditions require careful temperature control, with the mixture maintained at approximately 50°C for 2-3 hours, followed by heating under reflux until carbon dioxide gas evolution ceases [3]. Upon completion, hydrochloric acid is added and the mixture is heated to dryness [3]. The methylated product is then recovered by adjusting the pH to 14 with sodium hydroxide solution, followed by distillation to obtain aqueous methylpiperazine [3].

Alternative methylation approaches utilize the Eschweiler-Clarke reaction methodology, where piperazine is treated with formaldehyde and formic acid under controlled conditions [4]. The quantity of sulfuric acid employed in this reaction is critical, with optimal conversion achieved when approximately 0.5 mol of sulfuric acid per mol of piperazine compound is used [4]. This specific acid concentration ensures that only one amino group of the piperazine is neutralized, maximizing conversion efficiency [4].

| Reaction Parameter | Optimal Value | Conversion Rate |

|---|---|---|

| Sulfuric acid ratio | 0.5 mol per mol piperazine | 89% |

| Temperature range | 40-60°C | Maximum efficiency |

| Formaldehyde ratio | 2.0-2.4 mol per mol piperazine | High selectivity |

Selective Methylation Techniques

Selective methylation of piperazine requires precise control over reaction conditions to prevent over-methylation and formation of unwanted dimethylated products [6]. The selective oxygen-methylation of phenylpiperazine derivatives has been demonstrated using methyltriflate in various solvent systems [6]. The best oxygen-methylation to nitrogen-methylation selectivity ratio of 6:1 was achieved using acetonitrile as solvent and 1 molar tetrabutylammonium hydroxide in methanol as base at 40°C [6].

Pre-heating of the substrate with base prior to methylation with methyltriflate is essential for achieving selective oxygen-methylation [6]. This approach enables selective methylation on phenolic hydroxide groups without protecting the more reactive secondary amino group of the piperazine ring [6]. The methodology demonstrates that controlled reaction conditions can overcome the inherent reactivity differences between different nucleophilic sites.

The zinc-mediated reduction method provides another selective approach for preparing methylated piperazine derivatives [2]. This process involves treating nitrogen-nitroso piperazine compounds with zinc powder in the presence of ammonium chloride at 35°C under 0.2 megapascals pressure [2]. The reaction yields 4-methylpiperazin-1-amine with 96% efficiency [2]. The reaction conditions include maintaining the temperature at 35°C for 1.5 hours with continuous stirring under controlled pressure [2].

Diethanolamine and Methylamine Pathways

The industrial standard for 1-methylpiperazine production involves the high-pressure reaction between diethanolamine and methylamine [10] [11]. This process operates at 250 bar pressure and 200°C temperature, representing the most economically viable route for large-scale production [10] [11]. The reaction mechanism involves the cyclization of diethanolamine in the presence of methylamine to form the piperazine ring with simultaneous methylation [10].

The diethanolamine pathway offers several advantages including high atom economy and the use of readily available starting materials [7]. The synthetic route involves treating diethanolamine with thionyl chloride to prepare bis(2-chloroethyl)methylamine hydrochloride as an intermediate [7]. This intermediate subsequently undergoes cyclization to form the piperazine ring structure [7].

Advanced implementations of this pathway utilize continuous reactor systems with optimized feed ratios [8]. A typical setup involves a fixed-bed reactor where diethanolamine and methylamine in a 3:1 molar ratio are fed through 1,4-dioxane at 60 milliliters per hour [8]. The reaction achieves 74.6% single-pass conversion with 83% selectivity at 220°C under 8 megapascals hydrogen pressure [8].

| Process Parameter | Value | Performance Metric |

|---|---|---|

| Temperature | 220°C | 74.6% conversion |

| Pressure | 8 MPa hydrogen | 83% selectivity |

| Feed ratio | 3:1 diethanolamine:methylamine | Optimal performance |

| Flow rate | 60 mL/h | Stable operation |

Modern Synthetic Strategies

Methyl Transporters Reactions

Modern synthetic approaches have identified alternative methylation pathways that utilize endogenous one-carbon donors for methylation reactions [16]. Research has demonstrated that 4'-nitrogen-dealkylation can occur followed by condensation with formaldehyde and dehydration to produce nitrogen-methylenepiperazine iminium ion intermediates [16]. These intermediates subsequently react with various nucleophiles to form methylated piperazine derivatives [16].

The mechanism involves initial dealkylation of nitrogen-alkyl piperazines, followed by a Mannich-type reaction with formaldehyde [16]. When 4'-amino-piperazines are incubated with potassium cyanide and carbon-13 labeled formaldehyde, 4'-nitrogen-carbon-13-methyl piperazine adducts form without requiring nicotinamide adenine dinucleotide phosphate or liver microsomes [16]. This direct reaction pathway suggests that formaldehyde can serve as an effective one-carbon donor under appropriate conditions [16].

Alternative one-carbon donors have been investigated, including methanol and carbonate sources [16]. However, these donors require enzymatic activation systems to be effective methylating agents [16]. The biological implications of these methylation pathways have significance for understanding metabolic transformations of piperazine derivatives in biological systems [16].

Catalytic Processes

Contemporary catalytic approaches for 1-methylpiperazine synthesis employ supported metal catalysts to enhance reaction efficiency and selectivity [8] [9]. The catalyst preparation involves impregnation methods where nitrate solutions of catalytic active components are combined with carriers such as gamma-aluminum oxide, molecular sieves, or shaped silica gel [9]. The impregnation process requires 10-20 hours of contact time, followed by filtration and drying at 120-150°C for 8-16 hours [9].

The oxidized catalyst is prepared by roasting in a muffle furnace at 300-400°C for 3-6 hours, followed by cooling to room temperature [9]. A second impregnation step is performed for 10-20 hours, followed by another drying cycle at 120-150°C for 8-16 hours [9]. The final oxidized catalyst is obtained after roasting at 500-700°C for 4-6 hours [9].

Alternative catalyst preparation utilizes co-precipitation extrusion methods [9]. This approach involves mechanical stirring of nitrate solutions of catalytic active components with coprecipitators while maintaining bath temperature at 60-90°C and solution pH at 7.0-8.0 [9]. The precipitation process continues for 1-2 hours with continuous stirring and mixing [9].

| Catalyst Component | Concentration | Processing Temperature | Time Duration |

|---|---|---|---|

| Copper nitrate | Variable | 300-400°C roasting | 3-6 hours |

| Chromium nitrate | Variable | 500-700°C final roasting | 4-6 hours |

| Support material | 63% | 120-150°C drying | 8-16 hours |

Green Chemistry Approaches

Green chemistry methodologies for 1-methylpiperazine synthesis focus on environmentally benign processes that minimize waste generation and energy consumption [1]. The green synthesis approach achieves 1-methylpiperazine production through a two-step process beginning with an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel catalyst [1]. This method yields high purity and efficiency with minimal by-product formation [1].

The first step involves the reaction of dimethyl oxalate with nitrogen-methylethylenediamine through aminolysis to form 1-methylpiperazine-2,3-dione as an intermediate [1]. This step utilizes affordable raw materials and a straightforward process that enhances economic viability and simplicity [1]. The intermediate is subsequently subjected to hydrogenation catalyzed by Raney nickel at temperatures between 150-200°C under pressures of 3.0-5.0 megapascals [1].

The green chemistry approach demonstrates impressive performance metrics with nitrogen-methylethylenediamine conversion rate of 98.34%, 1-methylpiperazine selectivity of 96.72%, and overall yield reaching 95.11% [1]. These figures underscore the process efficiency and make it a promising route for environmentally friendly synthesis [1]. The method minimizes by-product formation, enhances reaction safety and selectivity, and aligns with sustainable industrial practices [1].

The process advantages include reduced production costs, cleaner reaction pathways, and simplified post-processing requirements [1]. The use of less expensive starting materials and the reduction in waste generation contribute to the overall environmental and economic benefits of this approach [1].

Industrial Scale Synthesis

Batch Processing Methods

Industrial batch processing for 1-methylpiperazine synthesis typically employs autoclave reactors with precise temperature and pressure control [32]. A representative batch process involves charging 86 grams of piperazine and 800 grams of methanol into a 2-liter capacity autoclave [32]. The reaction mixture is agitated while 81 grams of 37% formaldehyde solution is added in batches through the feeding port [32]. The system requires 4 grams of Raney nickel catalyst for optimal performance [32].

The reactor is purged with nitrogen and hydrogen successively before pressurizing to 2.0 megapascals with hydrogen [32]. The reaction temperature is gradually raised to 70-80°C while maintaining pressure at 2.0 megapascals [32]. The hydrogenation reaction continues until hydrogen absorption ceases, indicating reaction completion [32]. After cooling and pressure release, the catalyst is filtered and recovered for subsequent batch operations [32].

Batch processing offers advantages in terms of equipment flexibility and ease of operation control [34]. However, batch processes typically exhibit lower space-time yields compared to continuous operations due to inherent time delays associated with heating, cooling, and cleaning cycles [34]. The batch reactor inventory requirements are higher for equivalent production capacity, leading to increased material at risk during processing [34].

Process optimization studies indicate that batch reactor performance can be enhanced through improved heat transfer systems and optimized catalyst loading [32]. Variations in formaldehyde feed ratio from 1.0 to 1.6 molar equivalents relative to piperazine have been investigated to maximize conversion efficiency [32]. The optimal temperature range for batch operations remains 70-80°C to balance reaction rate with catalyst stability [32].

Continuous Flow Production

Continuous flow production of 1-methylpiperazine offers significant advantages in terms of process intensification and production efficiency [12] [13]. Modern continuous flow systems utilize packed-bed reactors where the solid catalyst is contained within a fixed bed configuration [8]. The reactor dimensions typically include 20 millimeter diameter with 100 centimeter length, providing 40 centimeter catalyst bed height [8].

The continuous process involves feeding diethanolamine and methylamine mixture in 1,4-dioxane solvent through a preheater before entering the fixed-bed reactor [8]. The optimal flow rate is maintained at 60 milliliters per hour to ensure adequate residence time for complete conversion [8]. The reactor operates at 220°C under 8 megapascals hydrogen pressure to achieve maximum efficiency [8].

Continuous flow synthesis demonstrates superior performance compared to batch processing in pharmaceutical applications [12]. A four-stage continuous flow synthesis of clozapine utilizing nitrogen-methyl piperazine achieved 45.5% overall yield with 44 hours residence time, compared to 27% yield and 132 hours reaction time for purely batch processes [12]. This improvement is attributed to the use of flow chemistry technology in critical reaction stages [12].

The telescoped hybrid process on 1-gram scale demonstrates the potential for process intensification [12]. The continuous flow approach enables the use of extreme reaction conditions that are difficult to achieve safely in batch mode [12]. Temperature and pressure conditions up to 300°C and 30 bar can be employed in continuous systems, significantly intensifying reaction kinetics and increasing yields [34].

| Process Parameter | Batch Processing | Continuous Flow | Performance Ratio |

|---|---|---|---|

| Space-time yield | Lower | Higher | 2-3x improvement |

| Residence time | 132 hours | 44 hours | 67% reduction |

| Overall yield | 27% | 45.5% | 68% improvement |

| Operating pressure | <10 bar | <30 bar | 3x capability |

Economic Optimization Strategies

Economic optimization of 1-methylpiperazine production focuses on minimizing raw material costs, maximizing conversion efficiency, and reducing energy consumption [18] [33]. Industrial economics favor processes that utilize readily available and inexpensive feedstocks such as diethanolamine and methylamine [10]. The high-pressure synthesis route, despite requiring specialized equipment, remains economically viable due to high conversion rates and minimal purification requirements [10].

Cost reduction strategies include catalyst recycling and regeneration programs [32]. The Raney nickel catalyst used in batch processing can be recovered by filtration and reused in subsequent batches, reducing catalyst consumption costs [32]. Proper catalyst management extends catalyst lifetime and maintains reaction performance over multiple production cycles [32].

Energy optimization involves heat integration and recovery systems to minimize utility consumption [34]. Continuous processes enable better heat integration opportunities compared to batch operations due to steady-state operation [34]. The thermal energy released during exothermic methylation reactions can be recovered and utilized for preheating feed streams or other process heating requirements [34].

Raw material optimization includes investigating alternative methylating agents and optimizing feed ratios [32]. Studies on formaldehyde concentration variations from 1.0 to 1.6 molar equivalents per mole of piperazine provide data for optimizing material utilization [32]. Higher formaldehyde ratios may improve conversion but increase raw material costs and purification requirements [32].

Production scheduling optimization for batch processes involves minimizing batch cycle times while maintaining product quality specifications [25]. The optimization framework focuses on minimizing overall operation batch time to maximize the number of batches per time period [25]. Reflux ratio and methanol feed rate optimization contribute to reduced batch times for specified product quantity and purity [25].

Purification and Isolation Methods

Fractional Distillation Techniques

Fractional distillation represents the primary purification method for 1-methylpiperazine due to its distinct boiling point characteristics [3] [19] [20]. The compound exhibits a boiling point of 138°C at atmospheric pressure, enabling effective separation from reaction by-products and unreacted starting materials [3]. Industrial distillation processes typically collect the 132-140°C fraction to obtain anhydrous methylpiperazine with high purity [3].

The distillation process requires careful temperature control and adequate theoretical plates to achieve satisfactory separation [19]. Multiple fractionation steps through vigreux columns using vacuum conditions are often necessary to obtain products pure enough for analytical characterization [19]. The wide boiling range obtained during initial distillation necessitates two to three fractionation cycles before achieving acceptable purity levels [19].

Azeotropic distillation techniques are employed when water removal is critical for product purity [4]. The methylated piperazine product is diluted with water and subjected to azeotropic distillation to remove water content [4]. The water-methylated piperazine azeotrope is collected and may be dried over 50% sodium hydroxide before final fractionation if anhydrous product is required [4].

Vacuum distillation is preferred for large-scale operations to reduce operating temperatures and prevent thermal decomposition [19]. Products are typically distilled using reduced pressure with collection temperatures ranging from 60-135°C internal temperature depending on the vacuum level achieved [19]. The use of vacuum conditions also enables energy savings through reduced heating requirements [19].

| Distillation Parameter | Atmospheric Pressure | Vacuum Conditions |

|---|---|---|

| Boiling point | 138-140°C | 60-135°C |

| Collection efficiency | 85-90% | 90-95% |

| Energy requirement | High | Reduced |

| Thermal stability | Moderate | Enhanced |

Recovery and Recycling Processes

Recovery and recycling processes for 1-methylpiperazine production focus on maximizing material utilization and minimizing waste generation [17] [20]. Solvent recovery systems enable the recycling of methanol and other organic solvents used in the synthesis process [32]. The filtrate from catalyst removal is subjected to distillation to recover methanol and unreacted piperazine for reuse in subsequent production cycles [32].

Catalyst recovery and regeneration programs extend catalyst lifetime and reduce replacement costs [32]. Raney nickel catalyst is recovered by filtration and can be reused for multiple batch operations without significant loss of activity [32]. Proper catalyst washing and reactivation procedures maintain catalytic performance over extended use periods [32].

Piperazine purification methods utilize selective salt formation for separation and recovery [20]. The present invention provides a system of crystallization from selective organic solvents with separation of only the piperazine, yielding products of high purity either as the salt or as piperazine regenerated from the salt [20]. The piperazine-containing crude product is dissolved in acetone at approximately 5 to 100 volumes of acetone per volume of piperazine [20].

The addition of stoichiometric to five times stoichiometric amounts of acetic acid forms piperazine diacetate, which precipitates as crystalline material [20]. The crystalline piperazine diacetate precipitates preferably at temperatures between 10 to 30°C and can be readily separated and recovered [20]. The salt may be used directly or regenerated to obtain pure piperazine through caustic hydrolysis [20].

Thermal reclaiming processes have been developed for piperazine-containing systems to restore solvent quality [17]. The thermal reclaimer operates at 150°C under slight vacuum conditions for effective regeneration [17]. This process removes 89% of total degradation products while maintaining the working solvent integrity [17]. The reclaimed material demonstrates restored performance characteristics comparable to fresh solvent [17].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 345 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 341 of 345 companies with hazard statement code(s):;

H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (51.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (51.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (49.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (26.69%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (12.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (54.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Piperazine, 1-methyl-: ACTIVE